![molecular formula C11H11N3O3S2 B15217236 N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide CAS No. 922504-49-2](/img/structure/B15217236.png)
N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide includes a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, and an acetamide group, which is known for its Lewis acid properties .
Preparation Methods
The synthesis of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of benzylsulfonyl chloride with 1,2,4-thiadiazole-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiadiazole derivatives .
Scientific Research Applications
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicine: Due to its anticancer properties, it is being studied for its potential use in cancer therapy.
Industry: The compound’s properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, which are essential for DNA replication and cell division . This inhibition leads to the disruption of cell proliferation, making it effective against rapidly dividing cancer cells. Additionally, the compound’s sulfonamide group can interact with various proteins and enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide can be compared with other sulfonamide derivatives, such as:
N-(5-Benzylsulfonyl-1,3,4-thiadiazol-2-yl)acetamide: Similar in structure but with different substitution patterns, leading to variations in biological activity.
Benzenesulfonamide derivatives: These compounds also exhibit antimicrobial and anticancer properties but may have different mechanisms of action and target specificities.
Indole-sulfonamide derivatives: Known for their strong antimicrobial actions, these compounds have a different core structure but share the sulfonamide functional group.
The uniqueness of N-(5-(Benzylsulfonyl)-1,2,4-thiadiazol-3-yl)acetamide lies in its specific combination of the thiadiazole ring and the acetamide group, which contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
922504-49-2 |
|---|---|
Molecular Formula |
C11H11N3O3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(5-benzylsulfonyl-1,2,4-thiadiazol-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S2/c1-8(15)12-10-13-11(18-14-10)19(16,17)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) |
InChI Key |
OWJBCYWRKXZUGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NSC(=N1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


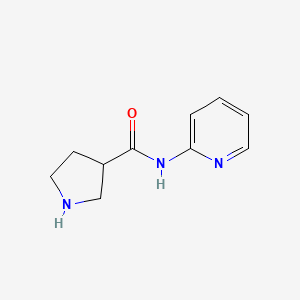
![[(5,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B15217165.png)

![4-{[(2-Chlorophenyl)methyl]sulfanyl}-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15217172.png)
![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)

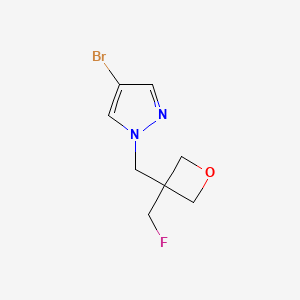
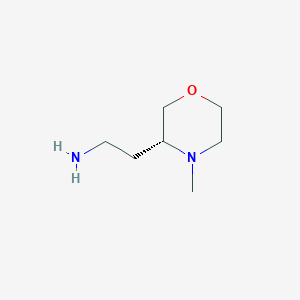
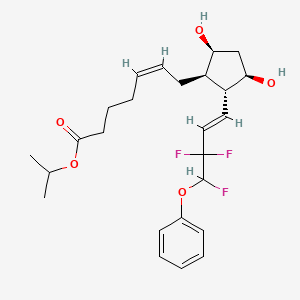
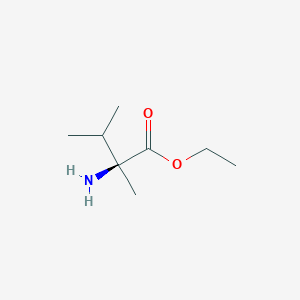
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
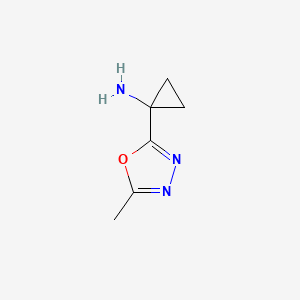
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
